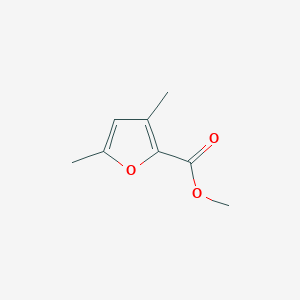
(3-(Pyrrolidin-1-yl)azetidin-1-yl)(m-tolyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3-(Pyrrolidin-1-yl)azetidin-1-yl)(m-tolyl)methanone is a chemical compound with the molecular formula C15H20N2O. It’s a complex molecule that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The reaction conditions and the specific precursors used can greatly influence the properties of the final product .Molecular Structure Analysis
The pyrrolidine ring in the molecule is a saturated scaffold, which allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring also contributes to the three-dimensional coverage of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrolidine derivatives are known to be involved in a wide range of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the presence of any functional groups. The pyrrolidine ring can contribute to the stereochemistry of the molecule .Scientific Research Applications
- The 2-azetidinone ring system is a fundamental structural motif found in several β-lactam antibiotics, including penicillins, cephalosporins, and carbapenems. These antibiotics are crucial for treating bacterial infections .
- Researchers have synthesized 3-pyrrole-substituted 2-azetidinones using a green and practical method, catalyzed by molecular iodine under microwave irradiation. This method allows for the introduction of various substituents at N-1 and C-4 positions, making it valuable for drug development .
- Pyrrolo[1,2-a]pyrimidines, derived from NH-pyrroles, exhibit unexpected time-dependent AIEE properties. These compounds have potential applications in optoelectronics and fluorescence-based sensors .
- Novel analogues of combretastatin A-4 (CA-4) were designed, replacing the ethylene bridge with a β-lactam scaffold (3-(prop-1-en-2-yl)azetidin-2-one). These compounds were investigated as CBSIs, targeting the colchicine-binding site. Such inhibitors hold promise for cancer therapy .
- The rapid and efficient synthesis of 3-pyrrole-substituted 2-azetidinones using molecular iodine and microwave irradiation highlights their utility in organic synthesis. The Lewis acid catalyst (iodine) and microwave synergy contribute to excellent reaction yields .
- Researchers have proposed a plausible mechanistic pathway for the synthesis of these compounds based on evidence from 1H-NMR spectroscopy. Understanding the reaction mechanism aids in optimizing synthetic routes .
- Optically pure 3-pyrrole-substituted 2-azetidinones have been successfully prepared using this methodology. The ability to access enantiopure compounds is essential for drug development and asymmetric synthesis .
Antibiotics and Medicinal Chemistry
Aggregation-Induced Emission Enhancement (AIEE)
Colchicine-Binding Site Inhibitors (CBSI)
Organic Synthesis and Catalysis
Mechanistic Studies
Chiral Synthesis
Future Directions
properties
IUPAC Name |
(3-methylphenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-12-5-4-6-13(9-12)15(18)17-10-14(11-17)16-7-2-3-8-16/h4-6,9,14H,2-3,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRXJHCKYGGODL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CC(C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(3-Methylbenzoyl)azetidin-3-yl]pyrrolidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide](/img/structure/B2774610.png)
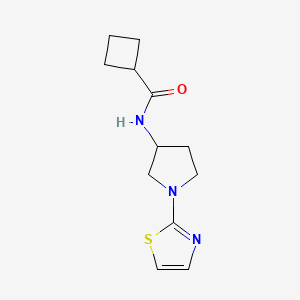
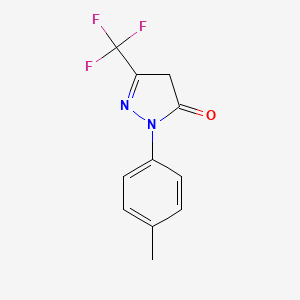
![N-(tert-butyl)-2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2774615.png)
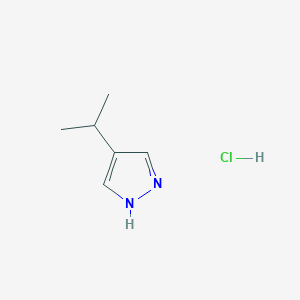
![(Z)-3-[3-[(4-Bromophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2774618.png)

![N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2774620.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2774622.png)
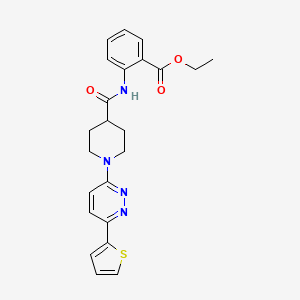
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide](/img/structure/B2774625.png)
